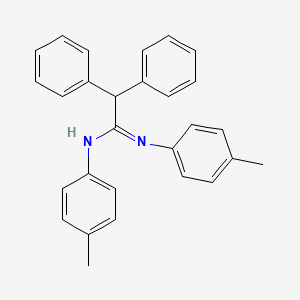
N,N'-Bis(4-methylphenyl)(diphenyl)ethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE is an organic compound known for its unique chemical structure and properties It is characterized by the presence of two 4-methylphenyl groups and two phenyl groups attached to an ethanimidamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE typically involves the reaction of 4-methylphenylamine with diphenylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imidamide structure. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidamide to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imides, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.
科学研究应用
N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE has several scientific research applications:
Organic Electronics: The compound is used as a hole transport material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Materials Science: It is employed in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
作用机制
The mechanism of action of N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE involves its interaction with molecular targets through various pathways. In organic electronics, the compound facilitates charge transport by forming stable charge carriers. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
N,N-BIS(4-METHYLPHENYL)BENZENAMINE: Similar in structure but lacks the ethanimidamide core.
N,N-BIS(4-METHYLPHENYL)ETHANEDIAMIDE: Contains an ethanediamide core instead of ethanimidamide.
N,N-BIS(4-METHYLPHENYL)THIOPHEN-2-AMINE: Features a thiophene ring instead of the ethanimidamide core.
Uniqueness
N,N-BIS(4-METHYLPHENYL)-2,2-DIPHENYL-ETHANIMIDAMIDE is unique due to its specific combination of aromatic groups and the ethanimidamide core, which imparts distinct electronic and chemical properties. This uniqueness makes it particularly valuable in applications requiring precise control of electronic characteristics, such as in OLEDs and other advanced materials.
属性
CAS 编号 |
4172-75-2 |
|---|---|
分子式 |
C28H26N2 |
分子量 |
390.5 g/mol |
IUPAC 名称 |
N,N'-bis(4-methylphenyl)-2,2-diphenylethanimidamide |
InChI |
InChI=1S/C28H26N2/c1-21-13-17-25(18-14-21)29-28(30-26-19-15-22(2)16-20-26)27(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-20,27H,1-2H3,(H,29,30) |
InChI 键 |
FLPFFMDDHHZJOP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)C(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


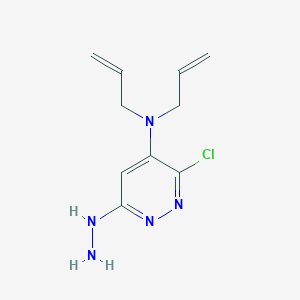
![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14002387.png)

![4-[Bis(2-hydroxyethyl)amino]phenol](/img/structure/B14002394.png)
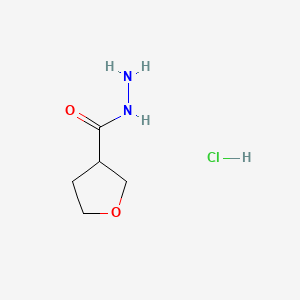
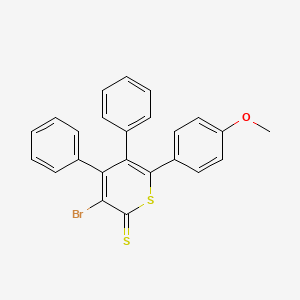
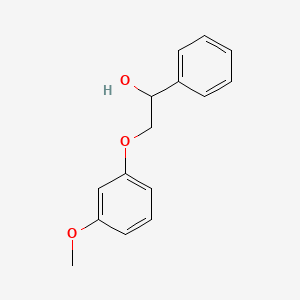
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002408.png)
![N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide](/img/structure/B14002413.png)
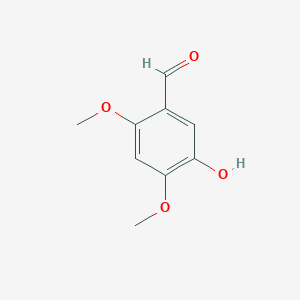
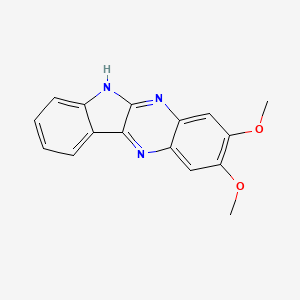

![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)
